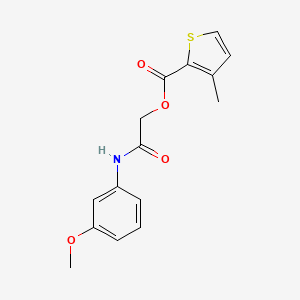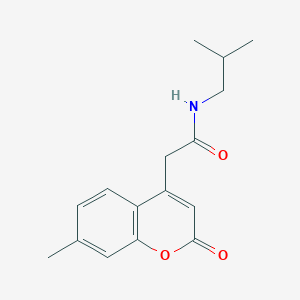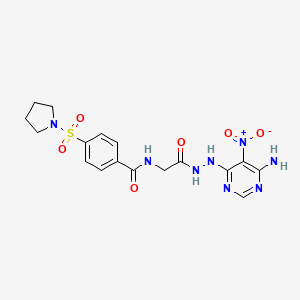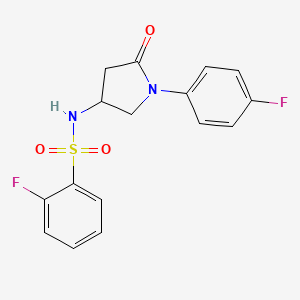![molecular formula C17H18N2O5S2 B3014241 Methyl 2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate CAS No. 877656-52-5](/img/structure/B3014241.png)
Methyl 2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of thieno[3,2-d]pyrimidine, which is a heterocyclic compound that has been studied for its potential as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making them targets for anticancer drugs. The compound's structure suggests it could have significant biological activity, given the known activities of similar compounds .
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidine derivatives has been reported, where the key intermediate, 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, is converted to a 5-bromo-substituted compound and then coupled with different substituents through an Ullmann reaction. For classical analogues, a benzoic acid derivative is coupled with diethyl L-glutamate followed by saponification . Although the exact synthesis of the compound is not detailed, the methods used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidine derivatives is conducive to inhibitory activity against human TS and DHFR. The presence of a 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold is particularly important for this activity. The dimethoxyphenyl group and the sulfanyl acetate moiety in the compound are likely to contribute to its binding affinity and specificity towards its biological targets .
Chemical Reactions Analysis
The thieno[2,3-d]pyrimidine core can undergo various chemical reactions, including bromination and coupling reactions, as part of its synthesis. The reactivity of the core can be modified by substituents, which can also affect the compound's biological activity. The compound may also undergo reactions typical of sulfanyl acetates, such as nucleophilic substitution, which could be utilized in further derivatization or in its mechanism of action .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, related compounds exhibit moderate to high potency against human TS, with IC50 values ranging from 0.11 to 4.6 microM. The classical analogue in the study was found to be the most potent dual inhibitor known to date. The properties such as solubility, stability, and lipophilicity of these compounds are critical for their function as drugs and can be inferred to be an important aspect of the compound as well .
Aplicaciones Científicas De Investigación
Antitumor Activity
Methyl 2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate has been studied for its potential antitumor activity. A series of compounds including thieno[3,2-d]pyrimidine derivatives demonstrated potent anticancer properties, comparable to doxorubicin, on various human cancer cell lines like breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).
Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase
This compound and its analogues have shown promising results as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This activity suggests potential use in chemotherapy and the treatment of other diseases. One study demonstrated that a classical analogue of this compound was the most potent dual inhibitor of human TS and DHFR known at the time (Gangjee et al., 2008).
Heterocyclic System Synthesis
The compound has been used in the synthesis of various heterocyclic systems, such as thiazolopyrimidines and pyrrolopyrimidines. These systems are of interest due to their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. Such compounds are synthesized through reactions with different reagents, demonstrating the versatility of the compound in heterocyclic chemistry (Bassyouni & Fathalla, 2013).
Antibacterial Potential
Some derivatives of methyl 2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate have shown potential as antibacterial agents. Their effectiveness against both gram-negative and gram-positive bacteria was highlighted, and they were found to be moderate inhibitors of certain enzymes (Siddiqui et al., 2014).
Propiedades
IUPAC Name |
methyl 2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S2/c1-22-12-5-4-10(8-13(12)23-2)19-16(21)15-11(6-7-25-15)18-17(19)26-9-14(20)24-3/h4-5,8H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUCMVSSADSJSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6-hydroxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B3014161.png)
![N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide](/img/structure/B3014162.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B3014168.png)


![(Z)-2-Cyano-3-[4-(3-oxopiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B3014172.png)
![(3Ar,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B3014173.png)

![2-[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3014175.png)
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B3014176.png)
![1-(2-Methoxyphenyl)-4-[(3-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B3014178.png)
![methyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3014179.png)

